molecular formula C7H9N3O B1460645 5,6,7,8-tétrahydropyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 3649-42-1

5,6,7,8-tétrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Numéro de catalogue B1460645
Numéro CAS: 3649-42-1
Poids moléculaire: 151.17 g/mol
Clé InChI: YJIRCOHLVHBXAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound. It is a derivative of pyrimidinone, which is a class of compounds containing a pyrimidine ring, which is a heterocyclic aromatic ring made up of two nitrogen atoms and four carbon atoms, and a ketone .


Synthesis Analysis

The synthesis of such compounds often involves several steps including chlorination, amination, and heterocyclization . For example, one method involves proceeding from 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids by successive reactions of chlorination, amination, and heterocyclization .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one” is complex, with a pyrimidine ring fused with a pyridine ring .

Applications De Recherche Scientifique

Découverte et développement de médicaments

Ce composé est souvent utilisé dans le domaine de la découverte et du développement de médicaments . Il sert de bloc de construction dans la synthèse de divers composés pharmaceutiques. Sa structure unique lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un outil précieux dans le développement de nouveaux médicaments .

2. Inhibiteur des kinases régulées par le signal extracellulaire (ERK) Le composé a été rapporté comme inhibant les kinases régulées par le signal extracellulaire (ERK), qui sont impliquées dans la régulation de divers processus cellulaires . Cela en fait un candidat potentiel pour le développement de médicaments ciblant les maladies liées à ces kinases .

Activités antibactériennes

Certains dérivés de ce composé ont montré des activités antibactériennes . Cela suggère des applications potentielles dans le développement de nouveaux antibiotiques .

Activités inhibitrices des kinases dépendantes des cyclines (CDK)

Le composé et ses dérivés ont été évalués pour leurs activités inhibitrices contre les kinases dépendantes des cyclines (CDK) . Les CDK jouent un rôle crucial dans la régulation du cycle cellulaire, et leur dysrégulation est souvent associée à divers types de cancer .

Produit chimique de recherche

Le composé est également utilisé comme produit chimique de recherche dans diverses études scientifiques . Sa structure et ses propriétés uniques en font un outil précieux dans la recherche chimique et biologique .

Synthèse d'autres composés hétérocycliques

Le composé est utilisé comme matière de départ dans la synthèse d'autres composés hétérocycliques . Ces composés ont des applications diverses en chimie médicinale, en découverte de médicaments et dans d'autres domaines de recherche .

Analyse Biochimique

Biochemical Properties

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), a key enzyme in the mitogen-activated protein kinase (MAPK) pathway . By binding to the active site of Erk2, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one prevents the phosphorylation of downstream targets, thereby modulating cell signaling and proliferation.

Cellular Effects

The effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one on cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to apoptosis in certain cancer cell lines . This compound also affects cell signaling pathways, such as the MAPK pathway, by inhibiting Erk2 activity . Additionally, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of Erk2 by occupying the enzyme’s active site, thereby blocking its catalytic activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting cell proliferation and survival. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of Erk2 activity and prolonged cell cycle arrest . These findings highlight the potential of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one as a stable and effective biochemical tool.

Dosage Effects in Animal Models

The effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and efficacy . Studies on its transport and distribution are essential for understanding its pharmacodynamics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent

Propriétés

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRCOHLVHBXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327364
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3649-42-1
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Q & A

Q1: What are the advantages of the described synthesis method for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

A1: The research paper [] presents a novel domino reaction for synthesizing 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives. This method boasts several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.